2-(4-chloro-3-methylphenoxy)-N-[3-(1H-imidazol-1-yl)propyl]-2-methylpropanamide
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Overview
Description
2-(4-chloro-3-methylphenoxy)-N-[3-(1H-imidazol-1-yl)propyl]-2-methylpropanamide is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3-methylphenoxy)-N-[3-(1H-imidazol-1-yl)propyl]-2-methylpropanamide typically involves several steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-chloro-3-methylphenol with an appropriate alkylating agent to form the phenoxy intermediate.
Imidazole Introduction: The next step is the introduction of the imidazole ring. This can be achieved by reacting the phenoxy intermediate with 1H-imidazole in the presence of a suitable base.
Amidation: The final step involves the amidation reaction where the imidazole-containing intermediate is reacted with 2-methylpropanoyl chloride to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the imidazole ring or the amide group, potentially leading to the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Amines, alcohols.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-(4-chloro-3-methylphenoxy)-N-[3-(1H-imidazol-1-yl)propyl]-2-methylpropanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the treatment of diseases where imidazole derivatives are known to be effective.
Biological Research: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules, including agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-[3-(1H-imidazol-1-yl)propyl]-2-methylpropanamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors that are crucial in various biological pathways.
Pathways Involved: It can modulate signaling pathways by inhibiting or activating specific proteins, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chloro-3-methylphenoxy)-N-[3-(1H-pyrazol-1-yl)propyl]-2-methylpropanamide
- 2-(4-chloro-3-methylphenoxy)-N-[3-(1H-triazol-1-yl)propyl]-2-methylpropanamide
Uniqueness
Compared to similar compounds, 2-(4-chloro-3-methylphenoxy)-N-[3-(1H-imidazol-1-yl)propyl]-2-methylpropanamide may exhibit unique binding affinities and selectivities due to the presence of the imidazole ring, which can interact differently with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C17H22ClN3O2 |
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Molecular Weight |
335.8 g/mol |
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(3-imidazol-1-ylpropyl)-2-methylpropanamide |
InChI |
InChI=1S/C17H22ClN3O2/c1-13-11-14(5-6-15(13)18)23-17(2,3)16(22)20-7-4-9-21-10-8-19-12-21/h5-6,8,10-12H,4,7,9H2,1-3H3,(H,20,22) |
InChI Key |
YAFNGOVCAHMWKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)(C)C(=O)NCCCN2C=CN=C2)Cl |
Origin of Product |
United States |
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